3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
Thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are important classes of chemical compounds with diverse biological activities . They are often synthesized from 3-amino-4-cyano-2-thiophenecarboxamides .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of these compounds often consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .Chemical Reactions Analysis
The reactions of these compounds with primary amines were accompanied by cyclization with the formation of fused pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, one compound had an IR spectrum with absorption bands at 3390, 3050 (NH), 1710, 1670 (C=O), 1620, 1570 (C=C arom) .Scientific Research Applications
Antiproliferative Activity
- Synthesis and Antiproliferative Activity : This study explored the structure-activity relationships of 2-arylcarboxamide-thieno[2,3-b]pyridines, which are known for their antiproliferative properties. It was found that modifications at certain positions of these compounds could lead to greater activity, highlighting the potential of these derivatives in antiproliferative applications (van Rensburg et al., 2017).
Enzyme Inhibition
- Selective Met Kinase Inhibition : A study identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase. This discovery underlines the potential for developing targeted therapies using similar compounds (Schroeder et al., 2009).
Antibacterial and Antimicrobial Properties
- Antibiotics and Antimicrobial Drugs Synthesis : An investigation into the synthesis of new antibiotic and antibacterial drugs using compounds similar to the one revealed promising results. This points to potential applications in combating bacterial infections (Ahmed, 2007).
Antianaphylactic Activity
- Compounds with Antianaphylactic Activity : Research into N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines indicated potential antianaphylactic properties, suggesting these compounds could be useful in treating allergies (Wagner et al., 1993).
Synthesis and Drug Discovery
- Discovery and Synthesis of Novel Compounds : Various studies have focused on the synthesis of novel compounds with potential pharmaceutical applications, including antiproliferative and antimicrobial activities. These studies highlight the versatility and potential of thieno[2,3-b]pyridines in drug discovery (El‐Hag et al., 2022).
Molecular Docking Studies
- Molecular Docking as Potential Inhibitors : The study of pyridine derivatives through molecular docking has suggested their potential as inhibitors of specific enzymes, indicating their applicability in targeted therapy (Venkateshan et al., 2019).
Future Directions
properties
IUPAC Name |
6-amino-N-(4-fluorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-13-7-9-14(10-8-13)23-19(25)18-17(22)15-11-12-5-3-1-2-4-6-16(12)24-20(15)26-18/h7-11H,1-6,22H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHSWFPWQAWSNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide |
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